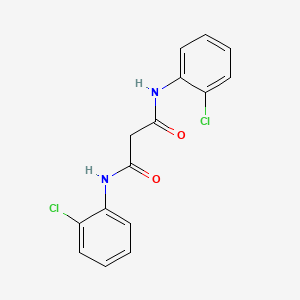

N,N'-bis(2-chlorophenyl)propanediamide

Übersicht

Beschreibung

N,N’-bis(2-chlorophenyl)propanediamide is a synthetic compound with the molecular formula C15H12Cl2N2O2 and a molecular weight of 323.18 g/mol . It is also known by its IUPAC name, N1,N~3~-bis(2-chlorophenyl)malonamide . This compound is characterized by the presence of two 2-chlorophenyl groups attached to a propanediamide backbone, making it a versatile molecule for various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2-chlorophenyl)propanediamide typically involves the reaction of 2-chloroaniline with malonic acid derivatives under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of N,N’-bis(2-chlorophenyl)propanediamide may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and efficiency, often incorporating automated systems for precise control of reaction parameters. The use of continuous flow reactors can also enhance the scalability and reproducibility of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-bis(2-chlorophenyl)propanediamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide groups to amines.

Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of hydroxyl or amino derivatives.

Wissenschaftliche Forschungsanwendungen

N,N’-bis(2-chlorophenyl)propanediamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N,N’-bis(2-chlorophenyl)propanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

N,N’-bis(2-chlorophenyl)propanediamide can be compared with other similar compounds, such as:

N,N’-bis(2-chlorophenyl)ethanediamide: Similar structure but with an ethanediamide backbone instead of propanediamide.

N,N’-bis(2-chlorophenyl)butanediamide: Contains a butanediamide backbone, leading to different chemical and biological properties.

N,N’-bis(2-chlorophenyl)benzamidine: Features a benzamidine group, which can alter its reactivity and applications.

The uniqueness of N,N’-bis(2-chlorophenyl)propanediamide lies in its specific structural features and the resulting versatility in various chemical and biological contexts.

Biologische Aktivität

N,N'-bis(2-chlorophenyl)propanediamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its two 2-chlorophenyl groups attached to a propanediamide backbone. The molecular formula is , which indicates the presence of halogen substituents that enhance its biological reactivity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to bind to specific enzymes, inhibiting their activity. This is particularly relevant in antimicrobial applications where it may disrupt bacterial cell wall synthesis by targeting key enzymes involved in this process.

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells. This effect is likely mediated through the activation of specific signaling pathways that lead to cell cycle arrest and programmed cell death .

- Antimicrobial Activity : The compound exhibits notable antimicrobial properties, making it a candidate for further development as an antibiotic agent. Its mechanism may involve disruption of bacterial metabolic processes or inhibition of vital enzymatic functions.

Antimicrobial Studies

In various studies, this compound has demonstrated significant antimicrobial activity against a range of pathogens. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition at micromolar concentrations.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate its potential as a broad-spectrum antimicrobial agent, warranting further investigation into its clinical applications .

Anticancer Activity

The anticancer properties of this compound have been evaluated in several cancer cell lines. Notably, it has shown cytotoxic effects in human breast cancer (MCF-7) and colon cancer (SW480) cells.

- Cell Cycle Analysis : Treatment with the compound resulted in significant cell cycle arrest at the G0/G1 phase, indicating its potential to inhibit tumor growth by preventing cell proliferation .

- Apoptosis Induction : Flow cytometry assays revealed increased apoptotic cells following treatment, suggesting that the compound activates intrinsic apoptotic pathways .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that the compound effectively reduced bacterial load in infected tissue models, suggesting its utility in treating bacterial infections.

- Cancer Treatment Trials : In vitro studies involving MCF-7 and SW480 cells indicated that the compound could serve as a lead candidate for developing novel anticancer therapies. The observed selectivity for cancer cells over normal cells points to a favorable therapeutic window .

Eigenschaften

IUPAC Name |

N,N'-bis(2-chlorophenyl)propanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2O2/c16-10-5-1-3-7-12(10)18-14(20)9-15(21)19-13-8-4-2-6-11(13)17/h1-8H,9H2,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCMRQCFUIALCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CC(=O)NC2=CC=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363351 | |

| Record name | N~1~,N~3~-Bis(2-chlorophenyl)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28272-93-7 | |

| Record name | N~1~,N~3~-Bis(2-chlorophenyl)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the key structural features of N,N'-bis(2-chlorophenyl)propanediamide as revealed by its crystal structure?

A1: The crystal structure of this compound reveals several interesting features:

- Intramolecular Hydrogen Bonding: The molecule exhibits three intramolecular hydrogen bonds. Two of these are C—H⋯O bonds, and one is a nonclassical N—H⋯Cl bond. []

- Intermolecular Interactions: The crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds and C—H⋯π interactions, leading to the formation of a three-dimensional network. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.